molecular formula C18H18N4O2S2 B2581089 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 2034544-32-4

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide

Cat. No. B2581089
CAS RN: 2034544-32-4
M. Wt: 386.49
InChI Key: MTOREKULRQQRFC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopropyl group, a 6-oxopyrimidinyl group, and a thiazole group. These groups are connected in a specific arrangement to form the overall structure of the compound.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Thiazolopyrimidines and related compounds have been explored for their antimicrobial properties. For example, novel pyrazolopyrimidines derivatives were evaluated as anticancer and anti-5-lipoxygenase agents, highlighting their potential utility in biomedical research (Rahmouni et al., 2016). Similarly, N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides were synthesized and showed antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Gein et al., 2015).

Anti-inflammatory and Analgesic Agents

Research has explored the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. A study on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone indicated these compounds as promising anti-inflammatory and analgesic agents. They were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant activity (Abu‐Hashem et al., 2020).

Anticancer Compounds

The search for new anticancer agents is a crucial area of scientific research. Compounds related to pyrimidine and thiazole derivatives have been synthesized and tested for their anticancer properties. For instance, novel pyrazolopyrimidines derivatives were evaluated for their cytotoxic activities against cancer cell lines, demonstrating the potential of such compounds in cancer research (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. If it’s being studied for drug development, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it .

properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-11-16(26-18(21-11)14-3-2-8-25-14)17(24)19-6-7-22-10-20-13(9-15(22)23)12-4-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOREKULRQQRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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